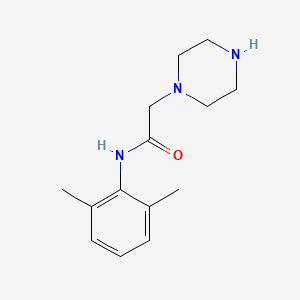
(3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione
Overview
Description
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide that has been used as a substrate for indole prenyltransferases in the synthesis of mono- and diprenylated indolines. It has antibacterial activity and inhibits growth of 41 out of 49 strains of multidrug resistant A. baumannii (MICs = 12.5-25 µg/ml) as well as B. subtilis, M. luteus, S. aureus, S. cerevisiae, A. niger, and C. albicans (MICs = 12.5-50 µg/ml). Prenylated forms of cyclo(L-Trp-L-Trp) are cytotoxic against human leukemia and ovarian cell lines.
Cyclo-L-Trp-L-Trp is a broad spectrum antifungal, inducing a high degree of acetylation of histones.
Scientific Research Applications
Natural Product Isolation and Structural Elucidation : A study by Garson et al. (1986) discusses the isolation of a series of piperazine-2,5-diones from Aspergillus terreus, which includes similar compounds to the one . These metabolites were characterized using various spectroscopic methods, highlighting the potential of this compound class in natural product research and chemical analysis (Garson et al., 1986).
Chemical Reactions and Derivatives : Baron, Rae, and Simmonds (1982) investigated the reactions of piperazine-2,5-dione with 2-formylbenzoic acid, leading to the formation of various products. This research demonstrates the reactivity of piperazine-2,5-dione derivatives and their potential use in creating novel compounds (Baron et al., 1982).
Crystallization and Structural Analysis : Görbitz and Hartviksen (2006) described the crystallization of a compound from the piperazine-2,5-dione family, demonstrating its ability to form hydrogen-bonded tapes in a crystal structure. This study suggests potential applications in crystallography and materials science (Görbitz & Hartviksen, 2006).
Synthesis of Chiral Auxiliaries : Qiu Li-hua et al. (2010) reported a method for preparing cyclodipeptide (3S, 6S)-bis (phenylmethyl) piperazine-2,5-dione, which is used in the synthesis of chiral auxiliaries. This is significant for applications in stereoselective synthesis and pharmaceutical research (Qiu Li-hua et al., 2010).
- against Gram-positive bacteria, from a symbiotic fungus. This study underscores the potential of (3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione derivatives in developing new antibacterial agents (Bara et al., 2020).
Antiviral Activity : Wang et al. (2013) isolated new diketopiperazine derivatives from marine-derived actinomycete, showing modest antiviral activity against the influenza A virus. This finding highlights the potential of such compounds in antiviral drug discovery (Wang et al., 2013).
Molecular Solids and Conformational Studies : Polaske et al. (2009) explored the synthesis and solid-state structures of xylylene-linked bis(piperazine-2,5-diones). Their research into the effects of side chain substitution on conformations provides insights into the design of molecular solids and potential material science applications (Polaske et al., 2009).
Synthesis of Indoles : Akeng’a and Read (2005) utilized piperazine-2,5-dione in the synthesis of indoles, which are significant in pharmaceutical chemistry. This study demonstrates the versatility of piperazine-2,5-dione derivatives in synthesizing complex heterocyclic compounds (Akeng’a & Read, 2005).
properties
IUPAC Name |
(3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHODRZUCGXYKU-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427749 | |
| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione | |
CAS RN |
20829-55-4 | |
| Record name | Cyclo-L-Trp-L-Trp | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cyclo-L-Trp-L-Trp and where is it found?
A1: Cyclo-L-Trp-L-Trp, also known as Cyclo(L-Trp-L-Trp) or (3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione, is a cyclic dipeptide composed of two tryptophan units. It's found as a natural product in various organisms, including the bacteria Streptomyces purpureus, Streptomyces lavendulae, Actinosynnema mirum, and the fungus Aspergillus niger [, , , , ].
Q2: How is Cyclo-L-Trp-L-Trp biosynthesized?
A2: Research has shown that Cyclo-L-Trp-L-Trp biosynthesis is catalyzed by a specific enzyme family called cyclodipeptide synthases (CDPSs). These enzymes use aminoacyl-tRNAs as substrates, specifically tryptophanyl-tRNA in this case [, ]. A notable example is the CDPS NozA from Nocardiopsis sp. CMB-M0232, which exhibits high fidelity towards Cyclo-L-Trp-L-Trp production [].
Q3: Are there different types of enzymes that produce Cyclo-L-Trp-L-Trp?
A3: Interestingly, research has identified multiple phylogenetically distinct CDPSs capable of synthesizing Cyclo-L-Trp-L-Trp within the same organism. For instance, Nocardiopsis sp. CMB-M0232 utilizes both NozA and NcdA for this purpose []. This suggests a potential redundancy in the biosynthetic pathway or specialized roles for these enzymes under different conditions.
Q4: What are the potential applications of Cyclo-L-Trp-L-Trp in drug development?
A4: Cyclo-L-Trp-L-Trp and its derivatives have shown potential in pharmaceutical research, particularly as starting points for creating new drugs []. Their biological activities, coupled with the ability to modify them enzymatically, make them attractive scaffolds for drug design and development.
Q5: What are the known biological activities of Cyclo-L-Trp-L-Trp?
A5: Research has identified several biological activities associated with Cyclo-L-Trp-L-Trp. Notably, it has demonstrated antimicrobial activity against various bacteria and fungi, including multidrug-resistant Acinetobacter baumannii [, ]. This highlights its potential as a lead compound for developing new antimicrobial agents.
Q6: How does the structure of Cyclo-L-Trp-L-Trp relate to its biological activity?
A6: The structure-activity relationship (SAR) of Cyclo-L-Trp-L-Trp and its derivatives is an active area of research [, ]. Studies have shown that modifying the cyclodipeptide core with prenyl or methyl groups can significantly impact its biological activity [, , ]. Understanding how structural modifications affect activity is crucial for developing more potent and selective derivatives.
Q7: Can Cyclo-L-Trp-L-Trp be chemically modified? If so, what are the implications?
A7: Yes, Cyclo-L-Trp-L-Trp can be chemically modified, and these modifications can drastically alter its properties and potential applications. For instance, researchers have achieved regioselective isoprenylation of Cyclo-L-Trp-L-Trp using a bioinspired Brønsted acid-promoted strategy []. This method allows for controlled introduction of isoprenyl groups at specific positions, offering a route to synthesize analogs with potentially enhanced or novel biological activities.
Q8: What types of enzymes can modify Cyclo-L-Trp-L-Trp?
A8: Various enzymes, primarily from fungal and bacterial sources, can modify Cyclo-L-Trp-L-Trp. These include prenyltransferases, which attach prenyl groups [, , , , ], and methyltransferases, which add methyl groups [, , ]. One example is the bifunctional enzyme SazB from Streptomyces leeuwenhoekii, which carries out both prenylation and methylation reactions on Cyclo-L-Trp-L-Trp [].
Q9: How do researchers study the enzymatic modifications of Cyclo-L-Trp-L-Trp?
A9: Researchers employ various techniques to study enzymatic modifications of this compound. Heterologous expression of the genes encoding modifying enzymes, like those found in the noz gene cluster from Nocardiopsis sp. CMB-M0232, allows for the production and characterization of modified Cyclo-L-Trp-L-Trp derivatives []. Additionally, in vitro enzyme assays with purified recombinant enzymes help determine substrate specificity, kinetic parameters, and reaction mechanisms [, , , ].
Q10: What analytical techniques are used to characterize Cyclo-L-Trp-L-Trp and its derivatives?
A10: Characterizing Cyclo-L-Trp-L-Trp and its derivatives involves various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and purify the compounds [, , ]. Structural elucidation relies heavily on spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , , , , ].
Q11: What are the future directions for research on Cyclo-L-Trp-L-Trp?
A11: Future research on Cyclo-L-Trp-L-Trp holds immense promise in various scientific disciplines. * Expanding the Chemical Diversity: Exploring the use of engineered enzymes, such as mutated dimethylallyl transferases with increased activity towards geranyl diphosphate, could further diversify the library of Cyclo-L-Trp-L-Trp derivatives [].* Mechanistic Insights and Biocatalytic Applications: Elucidating the precise mechanisms of enzymes like CdpC3PT, a reverse prenyltransferase that produces beta-configured C3-prenylated pyrrolo[2,3-b]indoles from Cyclo-L-Trp-L-Trp, could facilitate the development of novel biocatalytic tools for synthesizing valuable compounds [].* Unraveling Biosynthetic Pathways: Discovering and characterizing new enzymes involved in Cyclo-L-Trp-L-Trp modification pathways, like the cytochrome P450 enzymes that catalyze unique dimerizations of this compound, could unlock new possibilities for synthesizing complex bioactive molecules [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



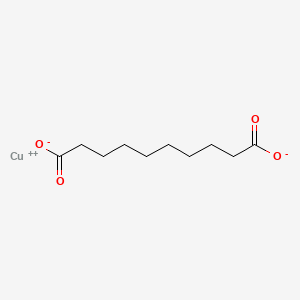
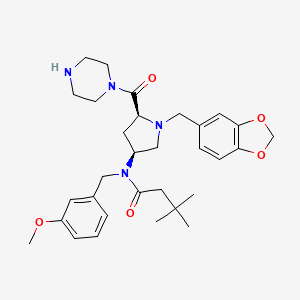
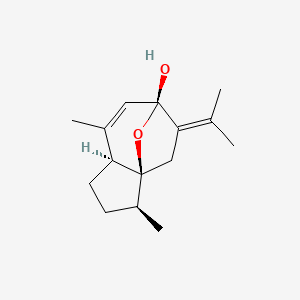
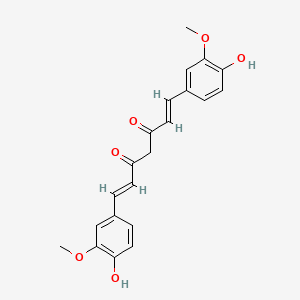
![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)
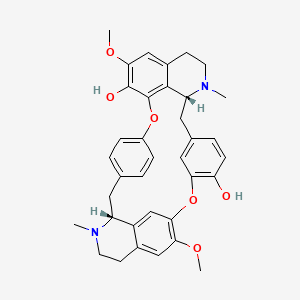
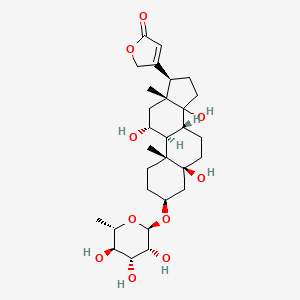
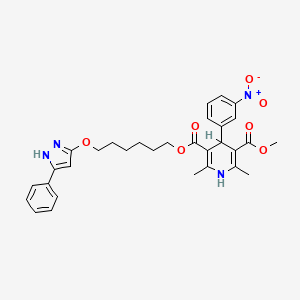
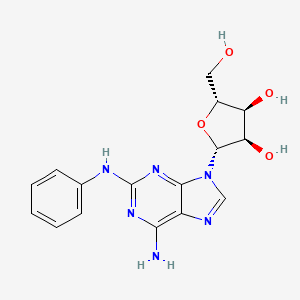
![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
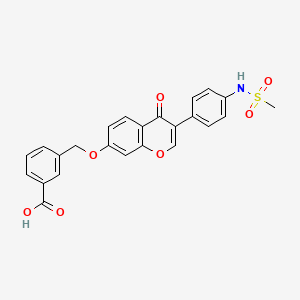
![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)

